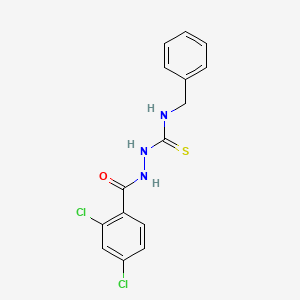![molecular formula C18H13N5O2S B3510192 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline](/img/structure/B3510192.png)
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline
概要
説明
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline is a heterocyclic compound that combines the structural features of quinoline and triazole. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
The synthesis of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline typically involves the following steps:
Formation of the triazole ring: The triazole ring is synthesized by reacting 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with appropriate alkylating agents under alkaline conditions.
Coupling with quinoline: The synthesized triazole derivative is then coupled with 5-nitroquinoline through a nucleophilic substitution reaction, forming the desired compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline has several scientific research applications:
作用機序
The mechanism of action of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar compounds include other triazole and quinoline derivatives, such as:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and exhibits similar biological activities.
5-nitroquinoline derivatives: These compounds have the quinoline core and are known for their antimicrobial properties.
The uniqueness of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline lies in its combined structural features, which enhance its biological activity and make it a versatile compound for various applications .
特性
IUPAC Name |
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-22-17(12-6-3-2-4-7-12)20-21-18(22)26-15-10-9-14(23(24)25)13-8-5-11-19-16(13)15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUYBVVOMRNIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3510109.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3510112.png)
![3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3510113.png)
![2-(benzylthio)-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B3510126.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B3510138.png)
![methyl 4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3510139.png)
![N-benzyl-2-{[(benzylthio)acetyl]amino}benzamide](/img/structure/B3510147.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B3510149.png)
![4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3510157.png)
![4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B3510171.png)
![N~2~-(4-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3510187.png)

![1-(4-Chlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea](/img/structure/B3510203.png)
![Methyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3510209.png)
